Pinaverium bromide-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

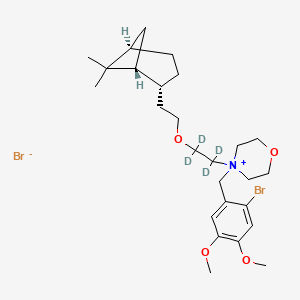

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C26H41Br2NO4 |

|---|---|

Molecular Weight |

595.4 g/mol |

IUPAC Name |

4-[(2-bromo-4,5-dimethoxyphenyl)methyl]-4-[1,1,2,2-tetradeuterio-2-[2-[(1R,2R,5R)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]ethoxy]ethyl]morpholin-4-ium bromide |

InChI |

InChI=1S/C26H41BrNO4.BrH/c1-26(2)21-6-5-19(22(26)16-21)7-11-31-12-8-28(9-13-32-14-10-28)18-20-15-24(29-3)25(30-4)17-23(20)27;/h15,17,19,21-22H,5-14,16,18H2,1-4H3;1H/q+1;/p-1/t19-,21-,22-;/m1./s1/i8D2,12D2; |

InChI Key |

IKGXLCMLVINENI-VAVDFWPTSA-M |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OCC[C@H]1CC[C@@H]2C[C@H]1C2(C)C)[N+]3(CCOCC3)CC4=CC(=C(C=C4Br)OC)OC.[Br-] |

Canonical SMILES |

CC1(C2CCC(C1C2)CCOCC[N+]3(CCOCC3)CC4=CC(=C(C=C4Br)OC)OC)C.[Br-] |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of pinaverium bromide-d4, a deuterated analog of the gastrointestinal antispasmodic agent, pinaverium bromide. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug metabolism studies.

Introduction

Pinaverium bromide is a spasmolytic agent that acts as an L-type calcium channel blocker with selectivity for the smooth muscle of the gastrointestinal tract.[1] It is clinically used for the treatment of symptoms associated with irritable bowel syndrome (IBS). The introduction of deuterium at specific molecular positions can alter the pharmacokinetic profile of a drug, primarily by slowing down its metabolism. This can lead to improved therapeutic efficacy and a more favorable side-effect profile. This compound, with deuterium atoms incorporated into the ethyl chain of the morpholine ring, is a valuable tool for in vitro and in vivo studies aimed at investigating the metabolic pathways of pinaverium bromide and exploring the potential benefits of deuteration.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, leveraging established routes for the synthesis of pinaverium bromide with the introduction of a deuterated intermediate. The key strategic consideration is the synthesis of a deuterated morpholine precursor.

Experimental Protocol: Synthesis of this compound

The following protocol outlines a plausible synthetic route to this compound.

Step 1: Synthesis of 2,2,3,3-tetradeuteromorpholine

A potential route to the deuterated morpholine core involves the use of deuterated starting materials. One approach is the cyclization of a deuterated diethanolamine derivative.

-

Materials: Deuterated diethanolamine, sulfuric acid.

-

Procedure: A detailed procedure for the synthesis of deuterated morpholine derivatives can be adapted from patented methods. Generally, this involves the acid-catalyzed cyclization of a deuterated diethanolamine precursor.

Step 2: Synthesis of 4-(2-chloroethyl-1,1,2,2-d4)morpholine

The deuterated morpholine is then converted to the corresponding chloroethyl derivative.

-

Materials: 2,2,3,3-tetradeuteromorpholine, 2-chloroethanol, thionyl chloride.

-

Procedure: 2,2,3,3-tetradeuteromorpholine is reacted with 2-chloroethanol to yield N-(2-hydroxyethyl-1,1,2,2-d4)morpholine. Subsequent treatment with thionyl chloride in an inert solvent like dichloromethane affords 4-(2-chloroethyl-1,1,2,2-d4)morpholine.

Step 3: Synthesis of the Intermediate Compound

This step involves the condensation of dihydronopol with the deuterated chloroethylmorpholine.

-

Materials: Dihydronopol, 4-(2-chloroethyl-1,1,2,2-d4)morpholine hydrochloride, sodium hydroxide, methyl ethyl ketone.

-

Procedure: A mixture of dihydronopol and 4-(2-chloroethyl-1,1,2,2-d4)morpholine hydrochloride is stirred with aqueous sodium hydroxide. After reaction completion, the product is extracted and concentrated.

Step 4: Synthesis of this compound

The final step is the quaternization of the intermediate with 2-bromo-4,5-dimethoxybenzyl bromide.

-

Materials: The intermediate from Step 3, 2-bromo-4,5-dimethoxybenzyl bromide, methyl ethyl ketone.

-

Procedure: An equimolar amount of the deuterated intermediate is reacted with 2-bromo-4,5-dimethoxybenzyl bromide in methyl ethyl ketone with heating. The resulting precipitate of this compound is then filtered, washed, and dried.[2]

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinaverium bromide is a quaternary ammonium antispasmodic agent utilized in the treatment of functional gastrointestinal disorders such as irritable bowel syndrome (IBS).[1][2][3] Its therapeutic effects are primarily attributed to its localized action on the smooth muscle of the gastrointestinal tract.[4][5] Pinaverium bromide-d4, the deuterated analogue of pinaverium bromide, serves as a stable isotope-labeled internal standard for pharmacokinetic and metabolic studies, with an identical in vitro mechanism of action to the parent compound.[6][7] This technical guide provides an in-depth exploration of the in vitro mechanism of action of pinaverium bromide, focusing on its molecular target and cellular effects, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action: L-Type Calcium Channel Blockade

The primary in vitro mechanism of action of pinaverium bromide is the blockade of L-type voltage-dependent calcium channels located on the plasma membrane of gastrointestinal smooth muscle cells.[1][2][3][4][8][9] By inhibiting these channels, pinaverium bromide reduces the influx of extracellular calcium ions into the smooth muscle cells.[1][3][4][5][10] This reduction in intracellular calcium concentration is the pivotal event that leads to the relaxation of gastrointestinal smooth muscle, thereby alleviating spasms and associated pain.[1][10]

The selectivity of pinaverium bromide for the gastrointestinal tract is a key feature, minimizing cardiovascular side effects often associated with other calcium channel blockers.[4] This selectivity is largely attributed to its pharmacokinetic properties, as it is poorly absorbed from the gastrointestinal tract and exhibits significant hepatobiliary excretion.[4]

The following diagram illustrates the signaling pathway of pinaverium bromide's action:

Quantitative Analysis of In Vitro Efficacy

The inhibitory effects of pinaverium bromide on smooth muscle contraction have been quantified in various in vitro models. The half-maximal inhibitory concentration (IC50) values demonstrate its potency in antagonizing contractions induced by different stimuli.

| Tissue/Cell Preparation | Contractile Agent | Pinaverium Bromide IC50 | Reference |

| Canine Colonic Circular Smooth Muscle | Cholinergic Nerve Stimulation | 1.0 x 10⁻⁶ M | [8] |

| Canine Colonic Circular Smooth Muscle | Spontaneous Contractions | 3.8 x 10⁻⁶ M | [8] |

| Rabbit Gastric Antral Smooth Muscle Cells | Gastrin | 1 nM | [11] |

| Rabbit Gastric Antral Smooth Muscle Cells | Cholecystokinin-8 (CCK-8) | 1 nM | [11] |

| Rabbit Gastric Antral Smooth Muscle Cells | Motilin | 25 nM | [11] |

| Human Colonic Circular Smooth Muscle Cells | Cholecystokinin-8 (CCK-8) | 0.92 ± 0.12 nM | [12] |

| Human Colonic Circular Smooth Muscle Cells | Carbachol (CCh) | 0.73 ± 0.08 nM | [12] |

| Rat Colonic Smooth Muscle (Stress Group) | Acetylcholine (ACh) | 1.66 x 10⁻⁶ M | [10] |

| Rat Colonic Smooth Muscle (Control Group) | Acetylcholine (ACh) | 0.91 x 10⁻⁶ M | [10] |

| Rat Colonic Smooth Muscle (Stress Group) | Potassium Chloride (KCl) | 8.13 x 10⁻⁷ M | [10] |

| Rat Colonic Smooth Muscle (Control Group) | Potassium Chloride (KCl) | 3.80 x 10⁻⁷ M | [10] |

| Rabbit Jejunum Smooth Muscle Cells | Voltage-dependent inward currents | 1.5 µM | [13] |

Detailed Experimental Protocols

The following sections describe generalized methodologies for key in vitro experiments used to characterize the mechanism of action of pinaverium bromide.

Isolated Smooth Muscle Contraction Assay

This assay measures the effect of pinaverium bromide on the contractility of isolated gastrointestinal smooth muscle strips.

Experimental Workflow:

Methodology:

-

Tissue Preparation: Smooth muscle strips are dissected from the desired region of the gastrointestinal tract (e.g., colon, jejunum) of a model organism (e.g., rat, rabbit, dog) or human tissue samples.

-

Mounting: The muscle strips are mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.

-

Equilibration: The tissues are allowed to equilibrate under a resting tension for a specified period.

-

Drug Incubation: Tissues are pre-incubated with varying concentrations of this compound for a defined duration before the addition of a contractile agent.

-

Stimulation: A contractile agent such as acetylcholine, KCl, or CCK-8 is added to the organ bath to induce muscle contraction.

-

Measurement: The isometric contraction of the muscle strips is recorded using a force transducer connected to a data acquisition system.

-

Data Analysis: The inhibitory effect of this compound is calculated as a percentage of the maximal contraction induced by the agonist alone. IC50 values are determined by plotting the percentage inhibition against the logarithm of the drug concentration.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in isolated smooth muscle cells.

Experimental Workflow:

Methodology:

-

Cell Isolation: Single smooth muscle cells are enzymatically dissociated from gastrointestinal tissue.

-

Patch-Clamp Recording: The whole-cell patch-clamp technique is employed. A glass micropipette filled with an appropriate intracellular solution is sealed onto the membrane of a single smooth muscle cell.

-

Voltage Clamp: The membrane potential of the cell is held at a negative resting potential.

-

Eliciting Currents: Depolarizing voltage steps are applied to activate voltage-gated calcium channels, and the resulting inward calcium currents are recorded.

-

Drug Application: this compound is applied to the cell via the extracellular perfusion solution.

-

Measurement of Inhibition: Calcium currents are recorded again in the presence of the drug to determine the extent of inhibition.

-

Data Analysis: The reduction in the amplitude of the calcium current by this compound is quantified to assess its channel-blocking activity.

Conclusion

In vitro studies have unequivocally established that this compound, like its non-deuterated counterpart, exerts its spasmolytic effects through the blockade of L-type calcium channels in gastrointestinal smooth muscle cells. This targeted mechanism of action, coupled with its favorable pharmacokinetic profile, underpins its clinical efficacy in the management of functional gastrointestinal disorders. The quantitative data and experimental protocols outlined in this guide provide a comprehensive framework for researchers and drug development professionals engaged in the study of gastrointestinal motility and the development of novel spasmolytic agents.

References

- 1. macsenlab.com [macsenlab.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. mims.com [mims.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. [The clinical pharmacological profile of pinaverium bromide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - Ace Therapeutics [acetherapeutics.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Pinaverium acts as L-type calcium channel blocker on smooth muscle of colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Pinaverium bromide? [synapse.patsnap.com]

- 10. Effect of pinaverium bromide on stress-induced colonic smooth muscle contractility disorder in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of pinaverium and other calcium channel blockers on contraction of isolated gastric antral smooth muscle cells caused by gastrointestinal hormones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Contraction of human colonic circular smooth muscle cells is inhibited by the calcium channel blocker pinaverium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of propinox and pinaverium bromide on ex vivo colonic motor patterns and their synergistic effect with hyoscine butyl bromide - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pinaverium bromide-d4, a deuterated analog of the spasmolytic agent Pinaverium bromide. This document is intended for use by professionals in research, scientific, and drug development fields, offering key data, a representative experimental workflow, and a logical diagram of its primary application.

Core Compound Data

This compound is a stable isotope-labeled form of Pinaverium bromide. Its primary utility is as an internal standard for analytical and pharmacokinetic studies, enhancing the accuracy of quantification of the parent compound in biological matrices through mass spectrometry and liquid chromatography.

A comprehensive summary of its key quantitative data is presented below.

| Parameter | Value |

| CAS Number | Not Available[1][2][3][4] |

| Molecular Formula | C₂₆H₃₇D₄Br₂NO₄[1][3][4][5] |

| Molecular Weight | 595.44 g/mol [1][3][4][5] |

| Parent Compound | Pinaverium Bromide |

| Parent Compound CAS No. | 53251-94-8[2][6] |

Representative Experimental Workflow: Pharmacokinetic Analysis

The following section details a typical experimental protocol where this compound is employed as an internal standard for the quantification of Pinaverium bromide in a biological sample, such as plasma.

Objective: To accurately determine the concentration of Pinaverium bromide in plasma samples over time.

Methodology:

-

Sample Collection: Biological samples (e.g., blood) are collected from subjects at predetermined time points following the administration of Pinaverium bromide. Plasma is subsequently isolated through centrifugation.

-

Internal Standard Spiking: A known concentration of this compound is added to each plasma sample. This serves as the internal standard to correct for variations in sample preparation and instrument response.

-

Sample Preparation (Protein Precipitation):

-

To each 100 µL plasma sample, 300 µL of a precipitating agent (e.g., acetonitrile) is added.

-

The mixture is vortexed for approximately 1 minute to ensure thorough mixing and precipitation of proteins.

-

The samples are then centrifuged at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

-

Supernatant Extraction: The clear supernatant, containing the analyte (Pinaverium bromide) and the internal standard (this compound), is carefully transferred to a new set of tubes.

-

Evaporation and Reconstitution:

-

The supernatant is evaporated to dryness under a gentle stream of nitrogen.

-

The dried residue is reconstituted in a specific volume (e.g., 100 µL) of the mobile phase used for the chromatographic analysis.

-

-

LC-MS/MS Analysis:

-

An aliquot of the reconstituted sample is injected into a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.

-

The analyte and the internal standard are separated chromatographically.

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Pinaverium bromide and this compound.

-

-

Data Analysis: The peak area ratio of the analyte to the internal standard is calculated. This ratio is then used to determine the concentration of Pinaverium bromide in the original plasma sample by comparing it to a standard curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Visual Representation of Experimental Workflow

The logical flow of the experimental protocol described above is illustrated in the following diagram.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Pinaverium bromide-d4 in organic solvents. It includes available quantitative data, detailed experimental protocols for solubility determination, and visualizations of the compound's mechanism of action and relevant experimental workflows.

Introduction to this compound

Pinaverium bromide is a spasmolytic agent that acts as a selective L-type voltage-gated calcium channel blocker in the smooth muscle cells of the gastrointestinal (GI) tract.[1][2][3] By inhibiting calcium ion influx, it prevents smooth muscle contraction and relaxes the GI tract, making it an effective treatment for symptoms associated with irritable bowel syndrome (IBS).[1][3][4]

This compound is the deuterium-labeled version of Pinaverium bromide. Deuterated compounds are frequently used as internal standards in analytical and pharmacokinetic studies due to their similar chemical properties to the parent drug but distinct mass, allowing for precise quantification.[5][6] Understanding the solubility of this compound is critical for the development of analytical methods and formulations.

Solubility Profile of Pinaverium Bromide

Quantitative solubility data for this compound is not widely published. However, the physicochemical properties of deuterated compounds are generally very similar to their non-deuterated counterparts. Therefore, the solubility data for Pinaverium bromide can serve as a strong proxy for this compound.

The available data indicates that Pinaverium bromide is soluble in several common organic and aqueous solvents. The quantitative data from various sources is summarized below.

| Solvent | Reported Solubility | Compound | Source(s) |

| Dimethyl Sulfoxide (DMSO) | ≥10 mg/mL | Pinaverium bromide | [7][8] |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (requires ultrasound) | Pinaverium bromide | [9] |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Pinaverium bromide | [10] |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble | Pinaverium bromide | [11] |

| Ethanol | ≥10 mg/mL | Pinaverium bromide | [7][8] |

| Ethanol | 100 mg/mL | Pinaverium bromide | [10] |

| Methanol | Slightly soluble | Pinaverium bromide | [11] |

| Water | 10 mg/mL (requires ultrasound and heat) | Pinaverium bromide | [9] |

| Water | 16 mg/mL - 50 mg/mL | Pinaverium bromide | [10] |

| PBS (pH 7.2) | ≥10 mg/mL | Pinaverium bromide | [7][8] |

| 10% DMSO / 90% Corn Oil | ≥2.08 mg/mL | Pinaverium bromide | [9] |

Note: The significant variations in reported DMSO and water solubility may be attributed to differences in experimental conditions such as temperature, pH, and the use of physical methods like sonication or heating to enhance dissolution.

Mechanism of Action: L-type Calcium Channel Blockade

Pinaverium bromide exerts its therapeutic effect by selectively targeting L-type calcium channels on the smooth muscle cells of the gastrointestinal tract.[1][4] This action inhibits the influx of extracellular calcium, which is a critical step in the initiation of muscle contraction. By blocking this pathway, Pinaverium leads to muscle relaxation, thereby alleviating spasms and associated pain.[2][3]

Experimental Protocol: Thermodynamic Solubility Determination

The Saturation Shake-Flask Method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[12][13] It measures the equilibrium concentration of a solute in a solvent in the presence of an excess of the solid solute.

A. Materials and Equipment

-

This compound (solid)

-

Selected organic solvent(s)

-

Glass vials with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

B. Procedure

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The excess is crucial to ensure that a saturated solution is achieved.[12]

-

Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[13][14] The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

Phase Separation: After equilibration, allow the suspension to settle.[13] To ensure complete separation of the undissolved solid from the saturated solution, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).[13]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining microparticulates, immediately filter the aliquot using a syringe filter chemically compatible with the solvent.

-

Quantification:

-

Dilute the filtered supernatant to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

-

Calculate the original solubility in mg/mL or mol/L based on the dilution factor.

-

-

Reproducibility: The experiment should be performed in triplicate to ensure the results are accurate and reproducible.[15]

References

- 1. What is the mechanism of Pinaverium bromide? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Facebook [cancer.gov]

- 4. Pinaverium acts as L-type calcium channel blocker on smooth muscle of colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. veeprho.com [veeprho.com]

- 6. veeprho.com [veeprho.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Pinaverium (bromide) | CAS 53251-94-8 | Cayman Chemical | Biomol.com [biomol.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Pinaverium bromide CAS#: 53251-94-8 [m.chemicalbook.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 14. enamine.net [enamine.net]

- 15. downloads.regulations.gov [downloads.regulations.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Pinaverium bromide-d4, a critical internal standard for quantitative bioanalysis by mass spectrometry. Understanding and verifying the isotopic purity of deuterated standards is paramount for ensuring the accuracy and reliability of pharmacokinetic and metabolic studies.

Core Concepts in Isotopic Purity for Mass Spectrometry

Isotopically labeled compounds, such as this compound, are indispensable in modern bioanalytical workflows, particularly in liquid chromatography-mass spectrometry (LC-MS). They serve as ideal internal standards because their physicochemical properties are nearly identical to the analyte of interest, yet they are distinguishable by their mass-to-charge ratio (m/z).

The isotopic purity of a deuterated standard refers to the percentage of the compound that contains the specified number of deuterium atoms. Impurities in the form of molecules with fewer or no deuterium atoms (e.g., d0, d1, d2, d3) can interfere with the quantification of the analyte, leading to inaccurate results. Therefore, a thorough characterization of the isotopic distribution is essential.

Quantitative Data on Isotopic Purity

The isotopic purity of commercially available this compound is typically high, often exceeding 98%. For instance, a patent for a method detecting pinaverium bromide mentions the use of this compound with a chemical and isotopic purity of 99.0%. However, for rigorous quantitative analysis, a detailed isotopic distribution is necessary. This information is typically provided in the Certificate of Analysis (CoA) from the supplier.

While a specific CoA for this compound was not publicly available for this review, the following table represents a typical isotopic distribution for a high-purity deuterated standard.

| Isotopic Species | Mass Shift | Representative Abundance (%) |

| d0 (unlabeled) | +0 | < 0.1 |

| d1 | +1 | < 0.2 |

| d2 | +2 | < 0.5 |

| d3 | +3 | < 1.0 |

| d4 | +4 | > 98.0 |

Note: The values in this table are representative. The exact isotopic distribution for a specific lot of this compound must be obtained from the manufacturer's Certificate of Analysis.

Experimental Protocols for Isotopic Purity Assessment

The determination of isotopic purity of this compound is typically performed using high-resolution mass spectrometry (HRMS). The following is a generalized protocol for this assessment.

Objective: To determine the isotopic distribution of this compound.

Materials:

-

This compound standard

-

High-purity solvent (e.g., acetonitrile, methanol)

-

High-resolution mass spectrometer (e.g., Orbitrap, TOF) coupled to a liquid chromatography system

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a working concentration suitable for direct infusion or LC-MS analysis (e.g., 1 µg/mL).

-

-

Mass Spectrometry Analysis:

-

Direct Infusion: Infuse the working solution directly into the mass spectrometer. This method is rapid and provides a clear spectrum of the isotopic cluster.

-

LC-MS: Inject the working solution onto an appropriate LC column (e.g., C18) to separate the deuterated standard from any potential impurities before it enters the mass spectrometer.

-

MS Settings:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Resolution: Set to a high value (e.g., > 60,000) to resolve the isotopic peaks.

-

Scan Range: A narrow scan range around the expected m/z of the protonated molecule [M+H]+ of this compound (expected m/z ~516) is recommended.

-

Acquire full scan mass spectra.

-

-

-

Data Analysis:

-

Identify the isotopic cluster corresponding to the [M+H]+ ion of this compound.

-

Measure the intensity of each isotopic peak (d0, d1, d2, d3, and d4).

-

Calculate the relative abundance of each isotopic species by dividing the intensity of each peak by the total intensity of all peaks in the cluster and multiplying by 100.

-

Visualizations

Experimental Workflow for Isotopic Purity Assessment

Caption: Workflow for determining the isotopic purity of this compound.

Metabolic Pathway of Pinaverium Bromide

Pinaverium bromide is primarily metabolized in the liver. The stability of the deuterium labels on the -d4 analogue during metabolism is a crucial consideration for its use as an internal standard. The deuterium atoms in this compound are typically placed on the ethyl morpholine side chain, a region not expected to undergo metabolic alteration, thus ensuring the integrity of the internal standard during biological processing.

Caption: Major metabolic pathways of Pinaverium bromide in the liver.[1][2]

Conclusion

The isotopic purity of this compound is a critical parameter that directly impacts the accuracy of quantitative bioanalytical methods. This guide has outlined the importance of assessing isotopic distribution, provided a representative data table, and detailed an experimental protocol for its determination using high-resolution mass spectrometry. For any quantitative study, it is imperative to obtain the lot-specific Certificate of Analysis from the supplier to ensure the highest quality data. The provided diagrams visually summarize the key workflows and metabolic considerations for researchers utilizing this essential internal standard.

References

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Pinaverium bromide-d4, a deuterated analog of the gastrointestinal-selective L-type calcium channel blocker, Pinaverium bromide. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in preclinical studies. It consolidates information on suppliers, key chemical properties, and detailed experimental protocols to facilitate the design and execution of research in this area.

Introduction to Pinaverium Bromide

Pinaverium bromide is a spasmolytic agent that exerts its effects by blocking L-type calcium channels in the smooth muscle cells of the gastrointestinal (GI) tract.[1][2] This targeted action allows it to alleviate symptoms of irritable bowel syndrome (IBS) such as abdominal pain, diarrhea, and intestinal discomfort, with a low incidence of systemic anticholinergic side effects.[2] Its selectivity for the GI tract is attributed to its pharmacokinetic properties, including low absorption and efficient hepato-biliary excretion, which ensures that the majority of the orally administered dose remains within the gastrointestinal system.[1][2]

The deuterated form, this compound, serves as a valuable tool in preclinical research, particularly in pharmacokinetic and metabolic studies. The substitution of hydrogen with deuterium can alter the metabolic rate of the compound, potentially leading to a different pharmacokinetic profile, which can be investigated to better understand the drug's behavior in vivo.

Suppliers of this compound for Preclinical Research

A critical first step in preclinical research is sourcing high-quality, research-grade compounds. The following table summarizes known suppliers of this compound, intended for research use only. It is imperative to request a certificate of analysis from the supplier to obtain lot-specific data on purity and isotopic enrichment.

| Supplier | Product Name | Catalog Number (Example) | Notes |

| Ace Therapeutics | This compound | IBDI-432828 | For research use only. |

| MedchemExpress | This compound | HY-112343S | For research use only. |

| Veeprho | Pinaverium-D4 Bromide | - | For use as an internal standard in analytical and pharmacokinetic research. |

| Santa Cruz Biotechnology | Pinaverium-d4 Bromide | sc-479482 | For research use only. Not for diagnostic or therapeutic use. |

| TargetMol | Pinaverium-d4 Bromide (Mixture of Diastereomers) | T7M3849 | - |

| Pharmaffiliates | Pinaverium-d4 Bromide | PA STI 073750 | - |

| Simson Pharma | Pinaverium-D4 Bromide | P1220001 | Available via custom synthesis. |

| TLC Pharmaceutical Standards | Pinaverium-d4 Bromide (Mixture of Diastereomers) | P-706 | - |

Physicochemical Properties and Quantitative Data

While specific purity and isotopic enrichment data should be obtained from the supplier's Certificate of Analysis for each batch, the following table summarizes key physicochemical properties of this compound and reported biological activity data for the non-deuterated form.

| Property | Value | Reference |

| This compound | ||

| Molecular Formula | C₂₆H₃₇D₄Br₂NO₄ | [3] |

| Molecular Weight | 595.44 g/mol | [3] |

| Pinaverium bromide (non-deuterated) | ||

| IC₅₀ (ACh-induced contraction) | ||

| Stress Group (rats) | 1.66 x 10⁻⁶ mol/L | [4][5] |

| Control Group (rats) | 0.91 x 10⁻⁶ mol/L | [4][5] |

| IC₅₀ (KCl-induced contraction) | ||

| Stress Group (rats) | 8.13 x 10⁻⁷ mol/L | [4][5] |

| Control Group (rats) | 3.80 x 10⁻⁷ mol/L | [4][5] |

| IC₅₀ (CCK-induced contraction) | ||

| Human Colonic Smooth Muscle Cells | 0.92 +/- 0.12 nM | [6] |

| IC₅₀ (CCh-induced contraction) | ||

| Human Colonic Smooth Muscle Cells | 0.73 +/- 0.08 nM | [6] |

Signaling Pathway of Pinaverium Bromide

Pinaverium bromide's primary mechanism of action is the blockade of L-type calcium channels in gastrointestinal smooth muscle cells. This inhibition prevents the influx of extracellular calcium, which is a critical step in the initiation and maintenance of muscle contraction. The following diagram illustrates this signaling pathway.

Caption: Signaling pathway of Pinaverium bromide's action.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the preclinical evaluation of this compound. These protocols are based on published studies of the non-deuterated compound and can be adapted for the deuterated analog.

Ex Vivo Smooth Muscle Contractility Assay

This protocol details the measurement of isometric contraction of isolated colonic smooth muscle strips, a common method to assess the spasmolytic activity of compounds.

Experimental Workflow:

Caption: Workflow for the smooth muscle contractility assay.

Detailed Methodology:

-

Tissue Preparation:

-

Euthanize male Sprague-Dawley rats via cervical dislocation.

-

Excise the distal colon (approximately 4 cm from the anus).

-

Prepare circular smooth muscle strips (2 mm x 8 mm) by carefully removing the mucosa and serosa.[4]

-

-

Experimental Setup:

-

Mount the muscle strips in individual tissue baths containing Tyrode-Ringer solution (composition in mmol/L: 137 NaCl, 5.4 KCl, 0.5 MgCl₂, 1.8 CaCl₂, 11.9 NaHCO₃, 0.4 NaH₂PO₄, 5 Glucose; pH 7.4).[4]

-

Maintain the bath at 37°C and continuously oxygenate with 95% O₂ and 5% CO₂.[4]

-

Attach one end of the strip to an isometric force transducer to record contractile force.

-

-

Procedure:

-

Allow the muscle strips to equilibrate for at least 15 minutes.

-

Induce muscle contraction by adding either Acetylcholine (ACh, 10⁻⁵ mol/L) or Potassium Chloride (KCl, 60 mmol/L) to the bath.[4]

-

Record the contractile response until a stable plateau is reached.

-

Wash the strips with fresh Tyrode-Ringer solution and allow them to return to baseline.

-

Introduce varying concentrations of this compound (e.g., 10⁻⁷ to 3x10⁻⁵ mol/L) into the bath and incubate for at least 15 minutes.[4]

-

Re-stimulate the muscle strips with the same concentration of ACh or KCl.

-

Record the contractile response in the presence of this compound.

-

Compare the mean contractile force before and after the addition of the test compound to determine the inhibitory effect and calculate the IC₅₀ value.[4]

-

In Vitro Calcium Channel Blocking Assay in Isolated Smooth Muscle Cells

This protocol describes the investigation of Pinaverium bromide's effect on intracellular calcium concentration in isolated colonic smooth muscle cells.

Experimental Workflow:

Caption: Workflow for the in vitro calcium channel blocking assay.

Detailed Methodology:

-

Cell Preparation:

-

Isolate smooth muscle cells from the circular muscle layer of the human or rat colon.

-

Culture the isolated cells in an appropriate medium.

-

-

Calcium Measurement:

-

Load the cultured smooth muscle cells with the calcium-sensitive fluorescent dye Fura-2/AM.[4]

-

Prepare a cell suspension in a suitable buffer.

-

Use a fluorometer to measure the baseline intracellular calcium concentration ([Ca²⁺]i).

-

-

Procedure:

-

Stimulate the cells with a contractile agent such as Cholecystokinin (CCK-8, 1nM), Carbachol (CCh, 1nM), or KCl (20mM).[6]

-

Measure the peak increase in [Ca²⁺]i.

-

Wash the cells and resuspend them in fresh buffer.

-

Incubate the cells with varying concentrations of this compound.

-

Re-stimulate the cells with the same contractile agent.

-

Measure the [Ca²⁺]i in the presence of this compound.

-

Analyze the data to determine the extent of inhibition of calcium influx. A significant inhibition of the increase in [Ca²⁺]i upon stimulation indicates a calcium channel blocking effect.[4]

-

In Vivo Pharmacokinetic Study in Rats

This protocol provides a general framework for conducting a pharmacokinetic study of this compound in rats, which is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Logical Relationship Diagram:

Caption: Logical flow of a preclinical pharmacokinetic study.

Detailed Methodology:

-

Animal Model:

-

Use male Sprague-Dawley rats.

-

House the animals under standard laboratory conditions with free access to food and water.

-

-

Dosing:

-

Administer a single dose of this compound to the rats. Oral gavage is a common route for preclinical studies of orally administered drugs. The dose will depend on the specific objectives of the study.

-

-

Sample Collection:

-

Collect blood samples at various time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).

-

Process the blood samples to obtain plasma and store them at -80°C until analysis.

-

-

Bioanalysis:

-

Develop and validate a sensitive and specific analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound and its potential metabolites in plasma.

-

The use of a deuterated standard (if a non-deuterated analyte is being measured, or a different isotopologue) is crucial for accurate quantification.

-

-

Pharmacokinetic Analysis:

-

Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC: Area under the plasma concentration-time curve.

-

t₁/₂: Elimination half-life.

-

-

Pharmacokinetic software can be used for these calculations.

-

Conclusion

This compound is an indispensable tool for the preclinical investigation of Pinaverium bromide. This guide provides a foundational resource for researchers by summarizing available suppliers, key quantitative data, and detailed experimental protocols. The successful execution of preclinical studies relies on the use of well-characterized compounds and robust, reproducible methodologies. Researchers are encouraged to obtain lot-specific data from their chosen supplier and to adapt the provided protocols to their specific experimental needs, ensuring compliance with all relevant animal welfare and laboratory safety guidelines.

References

- 1. Pinaverium bromide: A calcium channel blocker acting selectively on the gastrointestinal tract | Semantic Scholar [semanticscholar.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Effect of pinaverium bromide on stress-induced colonic smooth muscle contractility disorder in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Contraction of human colonic circular smooth muscle cells is inhibited by the calcium channel blocker pinaverium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

For Research, Scientific, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical profile and key characteristics of the Pinaverium bromide-d4 standard. The data presented herein is compiled from established analytical methodologies and serves as a detailed reference for researchers and scientists.

Physicochemical Properties

This compound is the deuterated analogue of Pinaverium bromide, an antispasmodic agent. The incorporation of deuterium atoms provides a stable isotope-labeled internal standard essential for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices.

| Property | Value |

| Chemical Name | 4-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-4-[2-[2-(6,6-dimethyl-4-bicyclo[3.1.1]heptanyl)ethoxy-d4]ethyl]morpholin-4-ium bromide |

| Molecular Formula | C₂₆H₃₇D₄Br₂NO₄ |

| Molecular Weight | 595.44 g/mol [1][2] |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol and water |

Analytical Method for Purity and Assay

The purity and assay of this compound are typically determined using a validated stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method. The following protocol is a representative example of such a method.

Experimental Protocol: RP-HPLC

A selective RP-HPLC method has been developed for the estimation of Pinaverium bromide.[3][4]

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: Phenomenex C18 (250 x 4.6 mm i.d., 5 µm particle size).[4]

-

Mobile Phase: A mixture of ammonium acetate buffer (pH 3.0) and acetonitrile in a 20:80 ratio.[4]

-

Flow Rate: 1.0 mL/min.[4]

-

Detection Wavelength: 214 nm.[3]

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient.

Method Validation Summary

The analytical method is validated according to ICH guidelines to ensure its suitability for the intended purpose.

| Validation Parameter | Typical Results |

| Linearity (Concentration Range) | 12.5 - 75.0 µg/mL (r² > 0.999)[4] |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0%[4] |

| Limit of Detection (LOD) | Typically in the low ng/mL range |

| Limit of Quantification (LOQ) | Typically in the mid-to-high ng/mL range |

Purity Profile

The purity of the this compound standard is critical for its use as an internal standard. The primary impurity is the non-deuterated Pinaverium bromide. Other potential process-related impurities and degradation products are monitored and controlled to be within acceptable limits.

| Analyte | Specification |

| Purity (by HPLC) | ≥ 98.0% |

| Isotopic Purity (d4) | ≥ 99.0% |

| Non-deuterated Pinaverium bromide | ≤ 1.0% |

| Total Other Impurities | ≤ 1.0% |

Mechanism of Action: Signaling Pathway

Pinaverium bromide is a gastrointestinal-selective calcium channel blocker.[5][6][7] Its primary mechanism of action involves the inhibition of L-type voltage-gated calcium channels in the smooth muscle cells of the colon.[6] This blockage prevents the influx of extracellular calcium, which is a critical step in the initiation of smooth muscle contraction. By reducing calcium entry, Pinaverium bromide leads to the relaxation of the intestinal smooth muscle, thereby alleviating spasms and associated symptoms of irritable bowel syndrome (IBS).[6][8]

Caption: Mechanism of action of Pinaverium bromide.

Experimental Workflow for Quantification

The use of this compound as an internal standard is fundamental for the accurate quantification of Pinaverium bromide in biological samples by techniques such as LC-MS/MS. A typical workflow is outlined below.

Caption: Workflow for bioanalytical quantification.

References

- 1. scbt.com [scbt.com]

- 2. Pinaverium Impurity 2 | CAS No- 53207-00-4 | Simson Pharma Limited [simsonpharma.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. [The clinical pharmacological profile of pinaverium bromide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Pinaverium bromide? [synapse.patsnap.com]

- 7. mims.com [mims.com]

- 8. What is Pinaverium bromide used for? [synapse.patsnap.com]

An In-depth Technical Guide to the Pharmacological Profile of Pinaverium Bromide and its Deuterated Analog

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pinaverium bromide is a locally acting antispasmodic agent utilized in the treatment of functional gastrointestinal disorders, most notably Irritable Bowel Syndrome (IBS).[1][2] Its therapeutic effect is mediated through the selective blockade of L-type voltage-gated calcium channels in the smooth muscle cells of the gastrointestinal tract, leading to muscle relaxation and symptomatic relief.[3][4][5] Despite its efficacy, pinaverium bromide exhibits a pharmacokinetic profile characterized by very low oral bioavailability and a short half-life.[6][7] The strategy of deuteration—substituting specific hydrogen atoms with their stable isotope, deuterium—presents a compelling approach to potentially enhance its metabolic stability and overall pharmacokinetic properties. This guide provides a detailed examination of the pharmacology of pinaverium bromide, explores the theoretical advantages of its deuterated analog, and outlines key experimental protocols for its evaluation.

Pharmacological Profile of Pinaverium Bromide

Mechanism of Action

Pinaverium bromide exerts its spasmolytic effect by acting as a selective antagonist of L-type voltage-dependent calcium channels located on the smooth muscle cells of the intestine.[3][8][9] The mechanism involves the following key steps:

-

Binding to Calcium Channels: Pinaverium competitively interacts with the 1,4-dihydropyridine binding sites on the alpha 1S subunit of the L-type calcium channel.[3][6]

-

Inhibition of Calcium Influx: This binding stabilizes a non-conducting state of the channel, which inhibits the inward flow of calcium ions into the smooth muscle cell that is necessary for contraction.[3][4][6]

-

Muscle Relaxation: By preventing the intracellular calcium concentration from reaching the contractile threshold, pinaverium bromide induces relaxation of gastrointestinal smooth muscle, alleviating spasms and associated pain.[4][10][11]

Its high selectivity for the gastrointestinal tract minimizes cardiovascular side effects, which are common with other less selective calcium channel blockers.[5][12]

Caption: Signaling pathway of Pinaverium Bromide's mechanism of action.

Pharmacokinetics

The physicochemical properties of pinaverium bromide, specifically its highly polar quaternary ammonium group, dictate its pharmacokinetic profile, leading to high local action within the gut.[3][6][13]

| Parameter | Value | Reference(s) |

| Oral Bioavailability | < 1% | [6][7] |

| Absorption | Poor (5-10%) | [6][7][13] |

| Time to Peak Plasma (Tmax) | ~1 hour | [6][7] |

| Plasma Protein Binding | ~97% | [6][13] |

| Metabolism | Hepatic (Demethylation, Hydroxylation) | [6][7] |

| Elimination Half-Life (t½) | ~1.5 hours | [7] |

| Primary Route of Excretion | Fecal (via hepatobiliary excretion) | [4][6][7] |

Pharmacodynamics and Clinical Efficacy

Pinaverium bromide has demonstrated dose-dependent inhibitory effects on smooth muscle contractions induced by various stimuli.[5] Its clinical efficacy in treating IBS symptoms is well-documented.[14][15]

| Parameter | Condition | Value | Reference(s) |

| IC₅₀ (vs. Acetylcholine) | Control colonic muscle | 0.91 µM (9.1 x 10⁻⁷ mol/L) | [3][16] |

| IC₅₀ (vs. Acetylcholine) | Stressed colonic muscle | 1.66 µM (1.66 x 10⁻⁶ mol/L) | [3][9][16] |

| IC₅₀ (vs. KCl) | Control colonic muscle | 0.38 µM (3.8 x 10⁻⁷ mol/L) | [3][16] |

| IC₅₀ (vs. KCl) | Stressed colonic muscle | 0.81 µM (8.13 x 10⁻⁷ mol/L) | [3][16] |

| IC₅₀ (vs. Spontaneous Contraction) | Canine colonic muscle | 3.8 µM (3.8 x 10⁻⁶ M) | [8] |

| Clinical Efficacy | Overall IBS Symptom Relief (vs. Placebo) | Risk Ratio: 1.75; NNT: 4 | [15] |

Deuterated Pinaverium Bromide Analog

While no extensive pharmacological data for a deuterated analog of pinaverium bromide is publicly available, a research-grade compound, Pinaverium-d4 Bromide, does exist.[17] The rationale for developing such an analog is based on well-established principles of medicinal chemistry.

Rationale for Deuteration

Deuteration involves the strategic replacement of one or more hydrogen atoms (protium) with deuterium. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference can slow the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the Kinetic Isotope Effect (KIE) .[][19]

Potential advantages of deuterating a drug like pinaverium bromide, which undergoes hepatic metabolism, include:[6][7]

-

Improved Metabolic Stability: Reduced rate of metabolism can lead to a longer plasma half-life.[19][20]

-

Increased Drug Exposure: A slower first-pass metabolism can increase oral bioavailability (AUC).[21][22]

-

Reduced Metabolite-Related Toxicity: Deuteration can shift metabolism away from pathways that produce reactive or toxic metabolites.[][22]

-

Less Frequent Dosing: A longer half-life may allow for a reduced dosing frequency, improving patient adherence.[19][22]

Caption: Logical diagram of how deuteration can alter metabolic pathways.

Key Experimental Methodologies

Evaluating the pharmacological profile of pinaverium bromide and its analogs requires specific in vitro and in vivo assays.

In Vitro Protocol: Patch-Clamp Electrophysiology

Objective: To directly quantify the inhibitory effect of a test compound on L-type calcium channels in isolated gastrointestinal smooth muscle cells.

Methodology:

-

Cell Isolation: Single smooth muscle cells are enzymatically dissociated from the longitudinal muscle layer of a relevant GI tissue, such as the rabbit jejunum or canine colon.[8][16]

-

Electrode Preparation: Borosilicate glass microelectrodes are pulled and polished to a resistance of 2-5 MΩ and filled with an appropriate intracellular solution (e.g., CsCl-based to block K⁺ currents).

-

Whole-Cell Recording: A high-resistance "giga-seal" is formed between the micropipette and a single cell. The cell membrane is then ruptured to achieve the whole-cell configuration, allowing control of the intracellular voltage and measurement of transmembrane currents.

-

Voltage Protocol: The cell's membrane potential is held at a hyperpolarized level (e.g., -100 mV) to ensure all voltage-gated channels are in a closed state.[23] Depolarizing voltage steps (e.g., 25 ms pulses to 0 mV) are applied to elicit an inward Ca²⁺ current (ICa), which is recorded.[23]

-

Compound Application: The cell is perfused with an extracellular solution containing a vehicle control. Once a stable baseline ICa is established, the solution is switched to one containing the test compound (e.g., pinaverium bromide) at increasing concentrations.

-

Data Analysis: The peak inward current at each concentration is measured and normalized to the baseline current. A concentration-response curve is plotted to calculate the half-maximal inhibitory concentration (IC₅₀).[8]

In Vivo Protocol: Colorectal Distension (CRD) Model for Visceral Hypersensitivity

Objective: To assess the analgesic efficacy of a test compound on visceral pain in an animal model of IBS.[24][25]

Methodology:

-

Animal Preparation: A rat or mouse is anesthetized, and a small, flexible balloon catheter is inserted intra-anally into the descending colon, typically positioned 1-2 cm from the anus. Fine wire electrodes are inserted into the external oblique abdominal muscles to record electromyographic (EMG) activity.

-

Baseline Measurement: After a recovery and acclimatization period, baseline visceromotor responses (VMR) are recorded. The VMR is the reflex contraction of the abdominal muscles in response to the painful stimulus of distension, quantified by the EMG signal.[26]

-

Compound Administration: The test compound (pinaverium bromide or its analog) or a vehicle control is administered via a relevant route (e.g., oral gavage, intraperitoneal injection).[9]

-

Distension Protocol: Following a set pre-treatment period, the colorectal balloon is inflated to various pressures in a graded manner (e.g., 20, 40, 60, 80 mmHg) for a fixed duration (e.g., 20 seconds) with a rest period between stimuli.

-

Data Acquisition and Analysis: The EMG signal is recorded, amplified, and integrated. The response at each pressure is calculated as the total EMG activity during distension minus the baseline activity. The data is then analyzed to compare the VMR in the drug-treated group versus the vehicle-treated group, with a significant reduction indicating an analgesic effect.

Caption: Experimental workflow for the in vivo colorectal distension model.

Conclusion

Pinaverium bromide is an effective, GI-selective L-type calcium channel blocker for the management of IBS. Its distinct pharmacological profile is defined by potent local action on intestinal smooth muscle with minimal systemic exposure. The development of a deuterated analog represents a scientifically grounded strategy to overcome the pharmacokinetic limitations of the parent compound, potentially offering an improved therapeutic profile with enhanced metabolic stability and bioavailability. The rigorous application of established experimental protocols, such as patch-clamp electrophysiology and in vivo visceral sensitivity models, is critical for the preclinical validation and characterization of such novel chemical entities.

References

- 1. msjonline.org [msjonline.org]

- 2. Pinaverium bromide - Wikipedia [en.wikipedia.org]

- 3. Pinaverium Bromide [benchchem.com]

- 4. What is the mechanism of Pinaverium bromide? [synapse.patsnap.com]

- 5. echemi.com [echemi.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Pinaverium | C26H41BrNO4+ | CID 40704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pinaverium acts as L-type calcium channel blocker on smooth muscle of colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. [The clinical pharmacological profile of pinaverium bromide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pinaverium Bromide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. pdf.hres.ca [pdf.hres.ca]

- 14. Pinaverium Effectively Treats IBS Symptoms in RCT [medscape.com]

- 15. Efficacy of pinaverium bromide in the treatment of irritable bowel syndrome: a systematic review and meta-analysis | Semantic Scholar [semanticscholar.org]

- 16. caymanchem.com [caymanchem.com]

- 17. Pinaverium-d4 Bromide (Mixture of Diastereomers) | TargetMol [targetmol.com]

- 19. deutramed.com [deutramed.com]

- 20. pharmaffiliates.com [pharmaffiliates.com]

- 21. researchgate.net [researchgate.net]

- 22. clearsynthdiscovery.com [clearsynthdiscovery.com]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. CRITICAL EVALUATION OF ANIMAL MODELS OF VISCERAL PAIN FOR THERAPEUTICS DEVELOPMENT: A FOCUS ON IRRITABLE BOWEL SYNDROME - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Stress-Related Alterations of Visceral Sensation: Animal Models for Irritable Bowel Syndrome Study [jnmjournal.org]

An In-Depth Technical Guide to the In-Vitro Metabolism of Pinaverium Bromide-d4

Introduction

Pinaverium bromide is a spasmolytic agent that acts as a calcium channel blocker, exhibiting selectivity for the smooth muscle cells of the gastrointestinal (GI) tract.[1][2][3] Its primary mechanism of action involves inhibiting the influx of calcium ions into these cells by blocking L-type voltage-dependent calcium channels, which leads to muscle relaxation and alleviation of spasms and pain associated with conditions like Irritable Bowel Syndrome (IBS).[1][4][5] Due to its quaternary ammonium structure, pinaverium bromide has low systemic absorption and acts locally within the GI tract.[3]

This compound is a deuterium-labeled version of the parent compound.[6][7] Deuterium labeling is a common strategy in drug development. It can be used to create internal standards for quantitative bioanalysis or to develop new chemical entities with potentially altered metabolic profiles. The substitution of hydrogen with deuterium can lead to a stronger carbon-deuterium bond, which may slow the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the "kinetic isotope effect."[8] This guide provides a comprehensive overview of the known metabolic pathways of pinaverium bromide and outlines detailed experimental protocols for investigating the in-vitro metabolism of its deuterated analog, this compound.

Known and Predicted Metabolic Pathways

Preclinical studies indicate that pinaverium bromide undergoes extensive hepatic metabolism.[1] The primary metabolic transformations identified for the parent compound involve a combination of Phase I reactions.[9]

Key Metabolic Reactions for Pinaverium Bromide: [9]

-

O-Demethylation: Removal of one of the methoxy groups from the dimethoxybenzyl moiety.

-

Hydroxylation: Addition of a hydroxyl group to the norpinanyl ring.

-

N-Debenzylation and Ring Opening: Elimination of the benzyl group followed by the opening of the morpholine ring.

For this compound, the deuterium atoms are located on the ethyl chain connecting the morpholine nitrogen to the ether oxygen. While these positions are not the primary reported sites of metabolism for the parent drug, the deuteration could potentially influence the overall metabolic rate and profile through secondary effects. The primary metabolic pathways are expected to be similar to the non-deuterated compound.

Experimental Protocols for In-Vitro Studies

To characterize the in-vitro metabolic profile of this compound, a series of standard assays are required. These include metabolic stability assessment and metabolite identification studies, typically using human liver microsomes (HLMs) or hepatocytes.

Metabolic Stability Assay

This assay determines the rate at which the compound is metabolized by liver enzymes, providing key parameters like in-vitro half-life (t½) and intrinsic clearance (Clint).[10]

Methodology:

-

Preparation: Human liver microsomes (HLMs) are thawed on ice. A master solution of this compound (e.g., 1 µM) is prepared in an appropriate buffer (e.g., 0.1 M potassium phosphate, pH 7.4).

-

Incubation Setup: In a 96-well plate, HLM protein (e.g., 0.5 mg/mL) is pre-warmed with the buffer at 37°C for 10 minutes.[11]

-

Reaction Initiation: The metabolic reaction is initiated by adding a pre-warmed NADPH-regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to the wells containing the HLM and test compound.[11] A control incubation is run in parallel without the NADPH system to assess non-enzymatic degradation.

-

Time Points: Aliquots are removed from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

-

Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent, typically acetonitrile (ACN), containing an internal standard (e.g., a structurally unrelated compound like itraconazole or verapamil).[12][13]

-

Sample Processing: The quenched samples are centrifuged to precipitate proteins. The supernatant is then transferred for analysis.

-

Analysis: The concentration of the remaining this compound is quantified using a validated LC-MS/MS method.

-

Data Analysis: The natural logarithm of the percentage of this compound remaining is plotted against time. The slope of the linear regression gives the elimination rate constant (k). The in-vitro half-life is calculated as t½ = 0.693/k.

Metabolite Identification (MetID) Study

This study aims to identify the chemical structures of metabolites formed during incubation.

Methodology:

-

Incubation: A higher concentration of this compound (e.g., 10 µM) is incubated with HLMs or cryopreserved human hepatocytes (which contain both Phase I and Phase II enzymes) for a longer period (e.g., 60-120 minutes) under the same conditions as the stability assay.[14]

-

Sample Processing: The reaction is quenched with cold ACN. Samples are centrifuged, and the supernatant is often concentrated by evaporation and reconstituted in a smaller volume of mobile phase to increase metabolite detection sensitivity.

-

Analysis: The samples are analyzed using high-resolution mass spectrometry (HRMS), such as a Q-TOF or Orbitrap instrument, coupled with liquid chromatography.[15]

-

Data Interpretation: The data is processed to find potential metabolite peaks by searching for mass shifts corresponding to common metabolic reactions (e.g., +16 Da for hydroxylation, -14 Da for O-demethylation) relative to the parent drug. The fragmentation patterns (MS/MS spectra) of the parent drug and potential metabolites are compared to elucidate the site of metabolic modification.[16]

Data Presentation (Illustrative)

Quantitative data from these studies should be presented in a clear, tabular format. The following tables are illustrative examples of how results for this compound could be reported.

Table 1: Illustrative Metabolic Stability of this compound in Human Liver Microsomes

| Parameter | Value |

|---|---|

| HLM Concentration | 0.5 mg/mL |

| Initial Substrate Conc. | 1 µM |

| In-vitro Half-Life (t½) | 25 min |

| Intrinsic Clearance (Clint) | 55.4 µL/min/mg protein |

| % Remaining at 60 min | 18.9% |

Table 2: Illustrative Metabolites of this compound Identified in HLM Incubations

| Metabolite ID | Proposed Biotransformation | Mass Shift (Da) | Relative Abundance (%) |

|---|---|---|---|

| M1 | O-Demethylation | -14.0157 | 35 |

| M2 | Hydroxylation | +15.9949 | 28 |

| M3 | N-Debenzylation | -91.0548 | 15 |

| M4 | Dihydroxylation | +31.9898 | 8 |

Analytical Methodologies

A robust and sensitive analytical method, typically UPLC-MS/MS, is critical for the accurate quantification of this compound and the detection of its metabolites.

Table 3: Example LC-MS/MS Parameters for Analysis

| Parameter | Condition |

|---|---|

| LC System | Waters ACQUITY UPLC or equivalent[12] |

| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm)[16] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile (ACN)[17] |

| Flow Rate | 0.4 mL/min |

| Gradient | Linear gradient from 5% to 95% B over several minutes |

| Column Temperature | 45°C[18] |

| Injection Volume | 2-5 µL |

| MS System | Triple Quadrupole (for quantification) or Q-TOF/Orbitrap (for MetID) |

| Ionization Mode | Electrospray Ionization Positive (ESI+) |

| MRM Transition (Parent) | To be determined experimentally (e.g., m/z 515.2 -> 230) |

| MRM Transition (IS) | Dependent on internal standard used |

| Collision Energy | To be optimized (e.g., 18 V for parent compound)[12] |

Conclusion

The in-vitro metabolism of this compound is predicted to follow pathways similar to its non-deuterated parent, primarily involving O-demethylation, hydroxylation, and N-debenzylation.[9] The deuterium labeling on the ethyl chain is not expected to block these primary metabolic routes but may subtly influence the overall rate of metabolism. The experimental protocols detailed in this guide provide a robust framework for researchers to definitively characterize the metabolic stability and identify the metabolites of this compound. The resulting data are essential for understanding its pharmacokinetic profile and for its application in further drug development and research.

References

- 1. Pinaverium Bromide [benchchem.com]

- 2. Pinaverium bromide | Calcium Channel | TargetMol [targetmol.com]

- 3. Action of pinaverium bromide, a calcium-antagonist, on gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Pinaverium bromide? [synapse.patsnap.com]

- 5. Efficacy of pinaverium bromide in the treatment of irritable bowel syndrome: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Ace Therapeutics [acetherapeutics.com]

- 7. scbt.com [scbt.com]

- 8. Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pinaverium | C26H41BrNO4+ | CID 40704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method: in silico metabolic lability and DEREK alerts screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. CA2254395C - Use of panaverium bromide for preventing cell proliferation and diseases caused thereby in the liver and digestive tract - Google Patents [patents.google.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. mdpi.com [mdpi.com]

- 16. Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. scispace.com [scispace.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of Pinaverium bromide-d4, a deuterated analog of Pinaverium bromide, in various biological matrices. This compound is commonly utilized as an internal standard in pharmacokinetic and bioanalytical studies. Ensuring its stability throughout the sample collection, processing, and analysis workflow is paramount for generating accurate and reliable data. While specific quantitative stability data for the deuterated form is not extensively published, this document outlines the established methodologies for stability assessment based on regulatory guidelines and provides illustrative data based on the non-deuterated parent compound, Pinaverium bromide. This guide also details potential metabolic pathways and provides standardized experimental protocols for researchers to validate the stability of this compound in their own laboratory settings.

Introduction

Pinaverium bromide is a spasmolytic agent that acts as a calcium channel blocker, primarily prescribed for functional gastrointestinal disorders. In the realm of drug development and clinical research, the use of stable isotope-labeled internal standards, such as this compound, is a gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). The underlying assumption is that the deuterated standard exhibits identical chemical and physical properties to the analyte, thus compensating for variability during sample preparation and analysis. However, the stability of this internal standard in biological matrices (e.g., plasma, blood, urine) under various storage and handling conditions must be rigorously established.

This guide provides a framework for understanding and evaluating the stability of this compound. It covers recommended experimental protocols, data presentation, and visualization of key processes to aid researchers in ensuring the integrity of their bioanalytical methods.

Potential Metabolic Pathways

The metabolism of Pinaverium bromide has been shown to occur primarily in the liver. The main metabolic transformations include demethylation of one of the methoxy groups, hydroxylation of the norpinanyl ring, and the elimination of the benzyl group, which is followed by the opening of the morpholine ring. It is anticipated that this compound follows a similar metabolic cascade. The deuteration is on the ethyl-morpholine moiety, a position not directly involved in the primary metabolic reactions, suggesting that the metabolic fate is likely comparable to the parent drug.

Figure 1: Potential Metabolic Pathways of this compound.

Stability in Biological Matrices: Experimental Protocols and Data

The stability of this compound in biological matrices must be evaluated under conditions that mimic the lifecycle of a study sample, from collection to analysis. This includes bench-top stability, freeze-thaw stability, and long-term storage stability. The following sections detail the experimental protocols for these assessments.

General Experimental Workflow

A typical workflow for assessing the stability of this compound in a biological matrix involves spiking the matrix with a known concentration of the deuterated compound, subjecting the samples to various conditions, and then quantifying the remaining compound using a validated LC-MS/MS method.

Figure 2: General Workflow for Stability Assessment.

Bench-Top Stability

This experiment evaluates the stability of the analyte in the biological matrix at room temperature for a period that simulates the sample handling time in the laboratory.

Protocol:

-

Prepare a pooled sample of the biological matrix (e.g., human plasma) spiked with this compound at low and high quality control (QC) concentrations.

-

Aliquots of these QC samples are kept on the bench at room temperature (approximately 25°C).

-

Samples are analyzed at time zero and at subsequent time points (e.g., 4, 8, 12, and 24 hours).

-

The concentration of this compound at each time point is compared to the concentration at time zero.

Freeze-Thaw Stability

This test assesses the stability of the analyte after repeated cycles of freezing and thawing, which can occur during sample retrieval and analysis.

Protocol:

-

Use the same low and high QC samples prepared for the bench-top stability assessment.

-

Subject the aliquots to a number of freeze-thaw cycles (typically three to five).

-

A freeze-thaw cycle consists of freezing the samples at -20°C or -80°C for at least 12 hours, followed by thawing unassisted at room temperature.

-

After the final thaw, the samples are analyzed, and the concentrations are compared to those of freshly prepared QC samples that have not undergone freeze-thaw cycles.

Long-Term Stability

This study determines the stability of the analyte in the biological matrix over an extended period under frozen storage conditions.

Protocol:

-

Store aliquots of the low and high QC samples at the intended storage temperatures (e.g., -20°C and -80°C).

-

Analyze the samples at various time intervals (e.g., 1, 3, 6, and 12 months).

-

The concentrations are compared to the initial concentrations to assess for degradation.

Illustrative Stability Data (Based on Pinaverium Bromide)

While specific data for this compound is not publicly available, the following table summarizes the stability of the non-deuterated Pinaverium bromide in human plasma, which can be considered indicative.

| Stability Test | Storage Condition | Duration | Low QC Concentration (pg/mL) | High QC Concentration (pg/mL) |

| Bench-Top Stability | Room Temperature (~25°C) | 24 hours | 98.5% | 99.2% |

| Freeze-Thaw Stability | 3 cycles (-20°C to RT) | 3 days | 97.8% | 98.5% |

| Short-Term Storage | 4°C | 7 days | 99.1% | 100.5% |

| Long-Term Storage | -20°C | 30 days | 96.5% | 97.8% |

| Long-Term Storage | -80°C | 90 days | 98.2% | 99.0% |

Data is presented as the mean percentage of the initial concentration remaining.

Analytical Methodology

The quantification of this compound is typically performed using a validated LC-MS/MS method. A patent (CN114609293B) describes a method for the detection of Pinaverium bromide in plasma using this compound as an internal standard.

Sample Preparation

A common method for extracting Pinaverium bromide and its deuterated internal standard from plasma is protein precipitation followed by liquid-liquid extraction.

Figure 3: Sample Preparation Workflow for LC-MS/MS Analysis.

LC-MS/MS Conditions

-

Chromatographic Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Mass Spectrometry: Multiple Reaction Monitoring (MRM) is used for quantification.

-

MRM Transition for Pinaverium bromide: m/z 512.1 → 230.9

-

MRM Transition for this compound: m/z 516.1 → 230.9

-

Conclusion and Recommendations

While specific, publicly available stability data for this compound in biological matrices is limited, the established principles of bioanalytical method validation for stable isotope-labeled internal standards provide a robust framework for its assessment. Based on the stability of the parent compound, this compound is expected to be stable under typical laboratory handling and storage conditions. However, it is imperative that each laboratory validates the stability of this compound in the specific matrices and under the exact conditions used for their studies. Adherence to the detailed protocols outlined in this guide will ensure the generation of high-quality, reliable data in pharmacokinetic and other quantitative bioanalytical studies. It is recommended to store biological samples containing this compound at -80°C for long-term stability and to minimize the number of freeze-thaw cycles.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinaverium bromide is a spasmolytic agent with a high degree of selectivity for the smooth muscle of the gastrointestinal (GI) tract.[1][2][3] Its therapeutic efficacy in the treatment of functional GI disorders, such as irritable bowel syndrome (IBS), stems from its primary mechanism of action as a blocker of L-type voltage-gated calcium channels (Cav1.x).[4][5][6] This technical guide provides an in-depth review of the molecular pharmacology of pinaverium bromide, detailing its mechanism of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing its physiological effects and experimental investigation through signaling and workflow diagrams.

Mechanism of Action

Pinaverium bromide exerts its spasmolytic effect by inhibiting the influx of extracellular calcium (Ca2+) into gastrointestinal smooth muscle cells through L-type voltage-gated calcium channels.[3][5][7] This action prevents the initiation of the excitation-contraction coupling cascade, leading to muscle relaxation.[8][9] The drug binds to the α1 subunit of the L-type calcium channel, the pore-forming subunit responsible for calcium conductance.[9][10] Unlike some other calcium channel blockers, pinaverium bromide's action is not use-dependent, meaning its blocking effect does not increase with repetitive stimulation of the muscle cells.[11] Its selectivity for the GI tract is largely attributed to its pharmacokinetic properties; as a quaternary ammonium compound, it exhibits low systemic absorption and is subject to significant hepato-biliary excretion, thus concentrating its effects within the gastrointestinal system.[1][3][12]

Signaling Pathway of Pinaverium Bromide in GI Smooth Muscle

Caption: Signaling pathway of Pinaverium bromide's inhibitory action on smooth muscle contraction.

Quantitative Data

The inhibitory effects of pinaverium bromide have been quantified in various in-vitro models. The following tables summarize key findings regarding its potency and binding affinity.

Table 1: Inhibitory Concentration (IC50) of Pinaverium Bromide

| Preparation | Agonist/Condition | IC50 (µM) | Reference |

| Rabbit jejunal smooth muscle cells | Voltage-dependent inward current | 1.5 | [4][11] |

| Rat colonic circular muscle strips (control) | Acetylcholine (ACh) | 0.91 | [5][13] |

| Rat colonic circular muscle strips (stressed) | Acetylcholine (ACh) | 1.66 | [5][13] |

| Rat colonic circular muscle strips (control) | Potassium Chloride (KCl) | 0.38 | [5][13][14] |

| Rat colonic circular muscle strips (stressed) | Potassium Chloride (KCl) | 0.813 | [5][13][14] |

| Canine colonic circular smooth muscle | Cholinergic responses | 1.0 | [15] |

| Canine colonic circular smooth muscle | Spontaneous contractions | 3.8 | [15] |

| Human colonic circular smooth muscle cells | Cholecystokinin (CCK) | 0.92 (nM) | [10] |

| Human colonic circular smooth muscle cells | Carbachol (CCh) | 0.73 (nM) | [10] |

Table 2: Binding Affinity (Ki) of Pinaverium Bromide